5-Bromo-4,6-dimethoxy-2-methylpyrimidine
Overview
Description
5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and methoxy groups at specific positions on the pyrimidine ring, making it a valuable intermediate in organic synthesis and various scientific applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 4,6-dimethoxy-2-methylpyrimidine using bromine in the presence of a suitable catalyst.
Methylation: Starting from 5-bromo-2-methylpyrimidine, methylation can be achieved using dimethyl sulfate or methyl iodide under basic conditions.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the bromine atom using appropriate boronic acids and palladium catalysts.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Amines, alcohols, and strong bases like sodium hydride.
Major Products Formed:
Oxidation: Pyrimidine-2,4,6-trione derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its reactivity makes it a versatile building block for complex molecular structures.
Biology: In biological research, 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is used to study enzyme inhibition and as a probe in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs. Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which 5-Bromo-4,6-dimethoxy-2-methylpyrimidine exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
4,6-Dimethoxy-2-methylpyrimidine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-methylpyrimidine: Does not have the methoxy groups, leading to variations in chemical behavior.
2,4,6-Tribromopyrimidine: Contains three bromine atoms, significantly altering its chemical properties and applications.
Uniqueness: 5-Bromo-4,6-dimethoxy-2-methylpyrimidine stands out due to its combination of bromine and methoxy groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various fields.
This comprehensive overview highlights the importance of this compound in scientific research and industrial applications. Its versatility and reactivity make it a key compound in the synthesis of numerous valuable products.
Properties
IUPAC Name |
5-bromo-4,6-dimethoxy-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-9-6(11-2)5(8)7(10-4)12-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLDVVGZERSQBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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